(S)-2-(3-Chlorobenzyl)piperazine
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Overview
Description
(S)-2-(3-Chlorobenzyl)piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 3-chlorobenzyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Chlorobenzyl)piperazine typically involves the reaction of 3-chlorobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the quality and purity of the compound. Industrial methods may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Chlorobenzyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted piperazine derivatives with various functional groups.
Scientific Research Applications
(S)-2-(3-Chlorobenzyl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders or infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(3-Chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting psychoactive or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)piperazine: A closely related compound with similar chemical structure but different stereochemistry.
3-Chlorobenzylamine: Another related compound with a similar benzyl group but different functional group (amine instead of piperazine).
Uniqueness
(S)-2-(3-Chlorobenzyl)piperazine is unique due to its specific stereochemistry, which can influence its chemical reactivity and biological activity. The presence of the (S)-configuration can result in different interactions with molecular targets compared to its ®-enantiomer or other related compounds. This stereochemical specificity can be crucial in determining the compound’s efficacy and selectivity in various applications.
Properties
CAS No. |
612502-45-1 |
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Molecular Formula |
C11H15ClN2 |
Molecular Weight |
210.70 g/mol |
IUPAC Name |
(2S)-2-[(3-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H15ClN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2/t11-/m0/s1 |
InChI Key |
FGMMWOBJNDJCIB-NSHDSACASA-N |
Isomeric SMILES |
C1CN[C@H](CN1)CC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1CNC(CN1)CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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